Ferrocenemetaboric acid
CAS No.: 12152-94-2
Cat. No.: VC3704341
Molecular Formula: C10H11BFeO2
Molecular Weight: 229.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12152-94-2 |
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Molecular Formula | C10H11BFeO2 |
Molecular Weight | 229.85 g/mol |
IUPAC Name | cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) |
Standard InChI | InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 |
Standard InChI Key | XCHXIPVWFCEEMB-UHFFFAOYSA-N |
SMILES | B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES | B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] |
Introduction
Chemical Structure and Synthesis
Structural Features
Ferrocenemetaboric acid would likely feature a ferrocene core with boric acid moieties attached to one or both of the cyclopentadienyl rings. The core structure would maintain the characteristic sandwich arrangement of ferrocene, with an iron atom coordinated between two cyclopentadienyl rings. The ferrocenyl moiety typically adopts a sandwich structure with Fe-C distances in the range of 2.0270-2.0568 Å .
Drawing from structural data of related compounds, the boron-containing functional group would be expected to lie approximately in the plane of the cyclopentadienyl ring to which it is attached. The precise orientation can vary based on substitution patterns and crystal packing forces. In many ferrocene derivatives, the cyclopentadienyl rings adopt an eclipsed or slightly staggered conformation, with the torsion angle between substituents on opposing rings being an important structural parameter .
Synthetic Approaches
Derivative | Structure | Electronic Effect | Key Properties |
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Ferroceneboronic acid | FcB(OH)₂ | Moderately electron-withdrawing | Parent compound, versatile synthetic intermediate |
Diaminonaphthalene derivative | FcB(dan) | Strongly electron-withdrawing | Enhanced stability, useful for polyol sensing |
Anthranilamide derivatives | FcB(aam), FcB(Me-aam) | Electron-withdrawing | Altered Lewis acidity, useful in catalysis |
Potassium trifluoroborate | FcBF₃K | Electron-donating | Water-soluble, stable to air and moisture |
Triolborate | FcB(triolborate) | Electron-donating | Unique structural features, moderately air-stable |
N-methyliminodiacetic acid derivative | FcB(MIDA) | Variable | Protected form, useful in controlled release chemistry |
These derivatives offer a range of electronic and structural features that can be tailored for specific applications .
Physical and Chemical Properties
Electronic Properties
The electronic properties of ferrocenemetaboric acid and related compounds are significantly influenced by both the ferrocene core and the boron-containing functional groups. The ferrocene unit provides a stable redox-active center, while the boron moiety contributes Lewis acidity and unique reactivity patterns.
A key feature of these compounds is the substantial increase in Lewis acidity that occurs upon oxidation of the ferrocene unit to its ferrocenium form. This enhancement enables the activation of challenging bonds, such as C-F or S-F bonds . The electronic effects of different boron groups have been characterized, with some groups like B(dan) and B(amm) acting as electron-withdrawing substituents, while others such as trifluoroborate and triolborate behave as electron-donating groups .
Redox Behavior
The redox chemistry of ferrocene-boron compounds represents one of their most valuable properties. The ferrocene/ferrocenium couple undergoes reversible one-electron oxidation/reduction, with the exact potential depending on the nature and position of substituents.
The incorporation of boron-containing groups alters the redox potential of the ferrocene core, typically making oxidation more difficult when electron-withdrawing boron species are attached. This tunability makes these compounds excellent candidates for redox-switchable catalysts and sensors .
Spectroscopic Characteristics
Ferrocene-boron compounds exhibit distinctive spectroscopic features that aid in their characterization:
Applications and Biological Relevance
Catalytic Applications
Ferrocene-boron compounds have emerged as valuable catalysts for various organic transformations. The redox-switchable nature of these compounds allows for modulation of catalytic activity through external stimuli, typically through oxidation or reduction of the ferrocene unit.
When oxidized to their ferrocenium state, these compounds demonstrate significantly enhanced Lewis acidity, making them effective catalysts for reactions such as the Meinwald rearrangement of epoxides. In this reaction, they predominantly produce aldehydes as the kinetic products . Their catalytic applications extend to:
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Lewis acid-catalyzed transformations
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Cross-coupling reactions
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Polymerization processes
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Asymmetric catalysis leveraging planar chirality
Sensing Applications
The unique combination of redox activity and Lewis acidity makes ferrocene-boron compounds excellent candidates for sensing applications. Ferroceneboronic acid and its derivatives have been extensively used as polyol sensors, with applications in the detection of saccharides, catechols, and other polyhydroxy compounds .
The sensing mechanism typically involves:
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Binding of the target analyte to the boron center
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Change in the electronic properties of the ferrocene unit
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Measurable shift in redox potential or optical properties
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Signal transduction allowing for quantitative analysis
Recent Research Developments
Synthetic Innovations
Recent advances in the synthesis of ferrocene-boron compounds include:
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Development of catalytic methods for direct C-H borylation
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First catalytic silylation of ferrocene C-H bonds to access di- and trisubstituted derivatives
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Novel protection/deprotection strategies for boron functional groups
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Stereoselective synthesis methods leveraging the planar chirality of ferrocene
These synthetic innovations have expanded the structural diversity of available compounds and improved access to previously challenging targets .
Multi-Ferrocene Ligands
A significant recent development involves multi-ferrocene ligands containing multiple ferrocene units within a single molecular framework. These compounds offer enhanced redox capabilities and unique structural properties.
Despite extensive literature on ferrocene chemistry, comprehensive analysis of multiferrocene ligands was notably absent until recently. Current research is filling this gap by studying the synthesis, characterization, and applications of these sophisticated multi-ferrocene architectures in catalysis and sensing .
Future Research Directions
Several promising research directions are emerging in the field of ferrocene-boron chemistry:
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Development of more water-soluble derivatives for biological applications
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Exploration of redox-controlled release systems for drug delivery
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Creation of stimuli-responsive materials based on ferrocene-boron polymers
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Investigation of cooperative effects in multi-ferrocene systems
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Application in energy storage and conversion technologies
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